molecular formula C20H30N2O5S B2522550 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoate CAS No. 1397003-49-4

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoate

Cat. No. B2522550
CAS RN: 1397003-49-4
M. Wt: 410.53
InChI Key: WRRZQPNKAWHCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoate is a useful research compound. Its molecular formula is C20H30N2O5S and its molecular weight is 410.53. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis

Tert-butanesulfinamide: has gained prominence as a versatile chiral auxiliary in asymmetric synthesis. Its enantiopure form serves as the gold standard for many reactions. Researchers employ it to induce chirality in various substrates, leading to optically active products. Notably, the compound mediates asymmetric N-heterocycle synthesis via sulfinimines .

α-Tertiary Amino Ester Synthesis

Cobalt-catalyzed asymmetric aza-Barbier reactions utilize tert-butanesulfinamide to construct α-tertiary amino esters. These compounds find applications in medicinal chemistry and natural product synthesis. The method provides access to densely functionalized molecules with high stereocontrol .

Radioligand Development

Researchers have explored tert-butanesulfinamide derivatives for radiolabeling purposes. For instance, [18F]RM365, a novel radioligand, targets the human cannabinoid receptor type 2 (CB2R) in brain imaging studies using positron emission tomography (PET). The compound’s synthesis, structure-activity relationships, and radiofluorination have been investigated .

Pyrrolidine Synthesis

Densely substituted pyrrolidines can be synthesized via a [3 + 2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. This method provides access to complex pyrrolidine scaffolds, which are valuable in drug discovery and chemical biology .

Sulfinamide Formation

Tert-butanesulfinamide: enables the direct conversion of carboxylic acids to sulfinamides. This kinetically driven reactivity offers an efficient route to sulfinamide-containing compounds. Sulfinamides find applications in synthetic chemistry and materials science .

Medicinal Chemistry

While not yet extensively explored, tert-butanesulfinamide derivatives hold promise in medicinal chemistry. Researchers continue to investigate their biological activities, potential as enzyme inhibitors, and other pharmacological properties .

properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-5-26-18(24)16(22-19(25)27-20(2,3)4)13-28-14-17(23)21-12-11-15-9-7-6-8-10-15/h6-10,16H,5,11-14H2,1-4H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRZQPNKAWHCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSCC(=O)NCCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoate

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